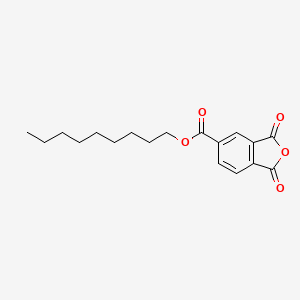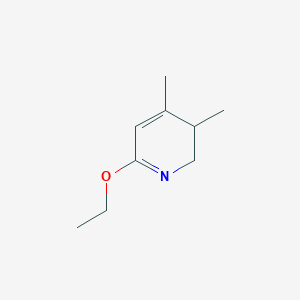![molecular formula C27H46O5 B13822537 2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane is a complex organic compound known for its unique structure and properties. This compound is also referred to as a sodium ionophore, which means it has the ability to selectively bind and transport sodium ions across cell membranes .
Vorbereitungsmethoden
The synthesis of 2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane involves multiple steps and specific reaction conditions. The synthetic route typically includes the formation of the polycyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound.
Analyse Chemischer Reaktionen
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane has a wide range of scientific research applications, including:
Biology: The compound’s ability to transport sodium ions makes it useful in studying cellular processes and ion transport mechanisms.
Wirkmechanismus
The mechanism of action of 2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane involves its ability to selectively bind sodium ions. The compound forms a complex with sodium ions, allowing them to be transported across cell membranes. This process is facilitated by the unique polycyclic structure of the compound, which provides a suitable environment for sodium ion binding and transport .
Vergleich Mit ähnlichen Verbindungen
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane can be compared with other similar compounds, such as:
2,311,12-Didecalino-16-crown-5: This compound also acts as a sodium ionophore and has a similar polycyclic structure.
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane: Another sodium ionophore with a slightly different structure but similar ion-binding properties.
The uniqueness of this compound lies in its specific polycyclic arrangement, which provides enhanced selectivity and efficiency in sodium ion transport compared to other similar compounds.
Eigenschaften
Molekularformel |
C27H46O5 |
|---|---|
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane |
InChI |
InChI=1S/C27H46O5/c1-3-8-22-18-26-24(16-20(22)6-1)29-10-5-11-30-25-17-21-7-2-4-9-23(21)19-27(25)32-15-13-28-12-14-31-26/h20-27H,1-19H2 |
InChI-Schlüssel |
GOHXNABTQMLEDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CC3C(CC2C1)OCCCOC4CC5CCCCC5CC4OCCOCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
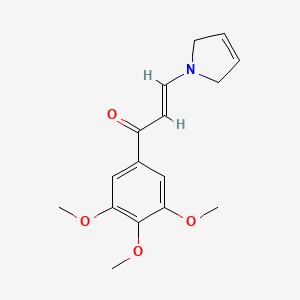
![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
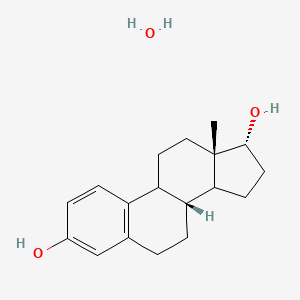

![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)
![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
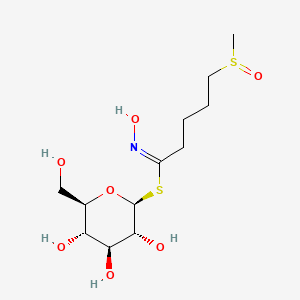
![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)

